molecular formula C9H17Cl2N3O B2521153 (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride CAS No. 2375254-75-2

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

Cat. No.: B2521153
CAS No.: 2375254-75-2
M. Wt: 254.16
InChI Key: NPXOEKATBPZHME-OIHRUYJBSA-N
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Description

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring substituted with an amino group and a pyrazolylmethyl group, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclopentane derivative.

    Substitution Reaction: Introduction of the pyrazolylmethyl group is achieved through a nucleophilic substitution reaction.

    Amination: The amino group is introduced via reductive amination or other suitable amination techniques.

    Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Cyclopentane Derivatives: Other cyclopentane derivatives with different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings but different substituents on the cyclopentane ring.

Uniqueness

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a pyrazolylmethyl group. This combination of features makes it particularly interesting for studies in stereochemistry and its effects on biological activity.

Properties

IUPAC Name

(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOEKATBPZHME-OIHRUYJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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